molecular formula C28H31FN2O4S B289345 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B289345
M. Wt: 510.6 g/mol
InChI Key: PEALLTNLZKCSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies and autoimmune diseases.

Mechanism of Action

TAK-659 binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B cells. Inhibition of BTK by TAK-659 leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to inhibit BTK activity and downstream signaling pathways in B cells, leading to inhibition of cell survival and proliferation. TAK-659 has also been shown to induce apoptosis in B cell malignancies and inhibit the growth of xenografts in mice. In addition, TAK-659 has been shown to enhance the anti-tumor activity of chemotherapy drugs in preclinical models.

Advantages and Limitations for Lab Experiments

TAK-659 is a potent and selective inhibitor of BTK, with low nanomolar potency in biochemical and cellular assays. TAK-659 has also shown favorable pharmacokinetic properties in preclinical studies, with good oral bioavailability and long half-life. However, TAK-659 has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
List of

Future Directions

1. Clinical trials of TAK-659 in B cell malignancies and autoimmune diseases.
2. Combination therapy of TAK-659 with other targeted therapies or chemotherapy drugs.
3. Development of biomarkers to predict response to TAK-659.
4. Investigation of the mechanism of resistance to TAK-659 and development of strategies to overcome resistance.
5. Evaluation of the safety and efficacy of TAK-659 in combination with immunotherapy agents.
6. Investigation of the role of BTK inhibition in other diseases, such as allergic and inflammatory disorders.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step is the synthesis of the key intermediate, 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which is then coupled with 2,5-dimethoxyaniline and 4-fluorobenzoyl chloride to yield the final product. The synthesis has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. In a study published in the journal Blood, TAK-659 was shown to inhibit BTK activity and downstream signaling pathways in primary chronic lymphocytic leukemia (CLL) cells and CLL cell lines. TAK-659 also induced apoptosis (programmed cell death) in CLL cells and inhibited the growth of CLL xenografts in mice.
In another study published in the journal Cancer Research, TAK-659 was shown to inhibit the growth of diffuse large B cell lymphoma (DLBCL) cell lines and xenografts in mice. TAK-659 also enhanced the anti-tumor activity of the chemotherapy drug rituximab in DLBCL xenografts.

properties

Molecular Formula

C28H31FN2O4S

Molecular Weight

510.6 g/mol

IUPAC Name

6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C28H31FN2O4S/c1-28(2,3)17-8-12-20-23(14-17)36-27(31-25(32)16-6-9-18(29)10-7-16)24(20)26(33)30-21-15-19(34-4)11-13-22(21)35-5/h6-7,9-11,13,15,17H,8,12,14H2,1-5H3,(H,30,33)(H,31,32)

InChI Key

PEALLTNLZKCSFM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NC(=O)C4=CC=C(C=C4)F

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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